REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([I:11])=[N:7][NH:8]2)=[CH:4][CH:3]=1.[CH3:12]C(C)([O-])C.[K+].CI>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([I:11])=[N:7][N:8]2[CH3:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=NNC2=C1)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.045 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography over silica gel with EtOAc/Hexanes (gradient 0-5% EtOAc)
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=NN(C2=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |